Cas no 1805964-02-6 (Ethyl 4-aminomethyl-5-bromo-2-cyanobenzoate)

Ethyl 4-aminomethyl-5-bromo-2-cyanobenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-aminomethyl-5-bromo-2-cyanobenzoate
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- Inchi: 1S/C11H11BrN2O2/c1-2-16-11(15)9-4-10(12)8(6-14)3-7(9)5-13/h3-4H,2,6,14H2,1H3
- InChI Key: LRQCDIPIPRAMBO-UHFFFAOYSA-N
- SMILES: BrC1=CC(C(=O)OCC)=C(C#N)C=C1CN
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 300
- XLogP3: 1.4
- Topological Polar Surface Area: 76.1
Ethyl 4-aminomethyl-5-bromo-2-cyanobenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015016545-500mg |
Ethyl 4-aminomethyl-5-bromo-2-cyanobenzoate |
1805964-02-6 | 97% | 500mg |
823.15 USD | 2021-05-31 | |
Alichem | A015016545-1g |
Ethyl 4-aminomethyl-5-bromo-2-cyanobenzoate |
1805964-02-6 | 97% | 1g |
1,475.10 USD | 2021-05-31 | |
Alichem | A015016545-250mg |
Ethyl 4-aminomethyl-5-bromo-2-cyanobenzoate |
1805964-02-6 | 97% | 250mg |
475.20 USD | 2021-05-31 |
Ethyl 4-aminomethyl-5-bromo-2-cyanobenzoate Related Literature
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Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
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Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
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Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
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Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
Additional information on Ethyl 4-aminomethyl-5-bromo-2-cyanobenzoate
Ethyl 4-aminomethyl-5-bromo-2-cyanobenzoate (CAS No. 1805964-02-6): An Overview of Its Structure, Synthesis, and Potential Applications in Medicinal Chemistry
Ethyl 4-aminomethyl-5-bromo-2-cyanobenzoate (CAS No. 1805964-02-6) is a versatile organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of substituted benzoates and is characterized by the presence of a bromine atom, a cyano group, and an aminomethyl group, all of which contribute to its diverse chemical properties and reactivity.
The molecular structure of Ethyl 4-aminomethyl-5-bromo-2-cyanobenzoate is depicted as C11H11BrN2O2. The bromine atom at the 5-position and the cyano group at the 2-position impart significant electronic effects, making this compound an attractive candidate for various chemical transformations and biological studies. The aminomethyl group at the 4-position adds further complexity and reactivity, enabling it to participate in a wide range of reactions.
The synthesis of Ethyl 4-aminomethyl-5-bromo-2-cyanobenzoate has been extensively studied in recent years. One common approach involves the reaction of 5-bromo-2-cyanobenzoic acid with ethyl chloroformate, followed by nucleophilic substitution with an amine. This method yields high purity and good yields, making it suitable for large-scale production. Another synthetic route involves the use of transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, which have shown promise in improving the efficiency and selectivity of the synthesis process.
In terms of biological activity, Ethyl 4-aminomethyl-5-bromo-2-cyanobenzoate has been investigated for its potential applications in drug discovery and development. Recent studies have highlighted its ability to modulate various biological pathways, including those involved in inflammation, cancer, and neurodegenerative diseases. For instance, research has shown that this compound can inhibit specific enzymes involved in inflammatory responses, making it a potential lead for developing anti-inflammatory drugs.
Furthermore, the cytotoxicity of Ethyl 4-aminomethyl-5-bromo-2-cyanobenzoate has been evaluated in several cancer cell lines. Preliminary results indicate that it exhibits selective cytotoxicity against certain types of cancer cells, suggesting its potential as a novel anticancer agent. However, further studies are needed to elucidate the exact mechanisms of action and to optimize its therapeutic efficacy.
The pharmacokinetic properties of Ethyl 4-aminomethyl-5-bromo-2-cyanobenzoate are also an important area of research. Studies have shown that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for its development as a therapeutic agent. Additionally, efforts are underway to improve its solubility and stability through various chemical modifications and formulation strategies.
In conclusion, Ethyl 4-aminomethyl-5-bromo-2-cyanobenzoate (CAS No. 1805964-02-6) is a promising compound with a unique combination of structural features that make it highly relevant in medicinal chemistry. Its potential applications in drug discovery and development are being actively explored, driven by its diverse chemical properties and biological activities. As research in this area continues to advance, it is likely that new insights and opportunities will emerge, further solidifying the importance of this compound in the field.
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